N1-butyl-N2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide
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Description
Molecular Structure Analysis
The molecule consists of a pyrrolidine ring, which is a five-membered nitrogen heterocycle. The pyrrolidine scaffold is widely used in medicinal chemistry due to its ability to explore pharmacophore space efficiently and contribute to the stereochemistry of the molecule .
Scientific Research Applications
Pharmacological Characterization
Compounds with similar structural features have been investigated for their pharmacological properties, particularly as κ-opioid receptor (KOR) antagonists. These compounds show potential for the treatment of depression and addiction disorders due to their selective affinity for KORs and their ability to modulate the behavioral effects of stress and drug-seeking behavior in preclinical models (Grimwood et al., 2011).
Molecular Structure and Conformation
Research has also focused on the conformational structure of compounds containing pyrrolidinium groups, similar to the pyrrolidin-2-yl component in N1-butyl-N2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide. These studies utilize techniques like Raman spectroscopy and DFT calculations to understand the stability and behavior of such molecules, which is crucial for their application in various fields, including material science and drug design (Fujimori et al., 2007).
Fluorescent Probes for Chemical Sensing
The development of fluorescent probes based on compounds with functionalities similar to N1-butyl-N2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide has been explored for the selective detection of thiophenols over aliphatic thiols. These probes are significant in environmental and biological sciences for detecting toxic and biologically active compounds with high sensitivity and selectivity (Wang et al., 2012).
Organic Synthesis and Catalysis
Research in organic synthesis has led to the development of novel selenium-containing analogs of vitamin E using methodologies that might be relevant to manipulating the structure of N1-butyl-N2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide. These synthetic approaches, involving homolytic substitution at selenium, could provide insights into the synthesis and functionalization of related compounds (Al-Maharik et al., 2001).
properties
IUPAC Name |
N-butyl-N'-[(1-thiophen-2-ylsulfonylpyrrolidin-2-yl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O4S2/c1-2-3-8-16-14(19)15(20)17-11-12-6-4-9-18(12)24(21,22)13-7-5-10-23-13/h5,7,10,12H,2-4,6,8-9,11H2,1H3,(H,16,19)(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHJGTZXBSNLVAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C(=O)NCC1CCCN1S(=O)(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-butyl-N2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide |
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